molecular formula C16H15N3O4S2 B6522197 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886954-59-2

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6522197
CAS No.: 886954-59-2
M. Wt: 377.4 g/mol
InChI Key: ILFCGVUZXCWBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl) linked via a sulfanyl bridge to an N-(4-methoxyphenyl)acetamide group. The amide moiety is pharmacologically significant, often associated with antimicrobial activity . Its crystal structure is stabilized by intramolecular C–H···O interactions and intermolecular N–H···O and C–H···O hydrogen bonds, similar to N-(4-methoxyphenyl)acetamide derivatives .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-23-12-8-6-11(7-9-12)17-15(20)10-24-16-18-13-4-2-3-5-14(13)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFCGVUZXCWBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below compares the title compound with structurally related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity References
2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzothiadiazine 4-methoxyphenyl 402.4 Antimicrobial
2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Benzothiadiazine 4-ethoxyphenyl ~416.4* Not reported
2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine 4-phenoxyphenyl 407.4 Not reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide Indole 4-chlorobenzoyl, sulfonamide Not reported Synthesized (41% yield)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Varied (furan, substituents) Not reported Anti-exudative (vs. diclofenac)

*Estimated based on molecular formula.

Key Observations:

Benzothiadiazine Derivatives: The 4-methoxyphenyl substituent in the title compound may enhance solubility due to the polar methoxy group, compared to the 4-ethoxyphenyl analog, which likely has slower metabolic clearance due to the larger ethoxy group .

Non-Benzothiadiazine Analogs: The indole-based compound () replaces the benzothiadiazine core with an indole ring, which could alter electronic properties and biological targets. Its synthesis yield (41%) suggests feasible scalability . Triazole derivatives () demonstrate anti-exudative activity comparable to diclofenac, indicating that the sulfanyl-acetamide motif may be versatile for anti-inflammatory applications .

Pharmacological and Physicochemical Implications

  • Metabolic Stability: Ethoxy and phenoxy substituents () may increase lipophilicity, prolonging half-life but risking cytochrome P450-mediated interactions.
  • Synthetic Feasibility : The indole-based analog’s moderate yield (41%) contrasts with the title compound’s synthesis, which likely follows similar benzothiadiazine protocols (e.g., coupling reactions) .

Preparation Methods

Cyclocondensation Reaction

The benzothiadiazine ring is synthesized via cyclocondensation of 2-aminobenzenesulfonamide with trichloromethyl chloroformate (TCF) in the presence of a base such as triethylamine. This reaction proceeds under reflux in anhydrous dichloromethane, yielding 3-chloro-1,1-dioxo-1,2,4-benzothiadiazine as a key intermediate.

2-Aminobenzenesulfonamide+TCFEt3N, CH2Cl23-Chloro-1,1-dioxo-benzothiadiazine+Byproducts\text{2-Aminobenzenesulfonamide} + \text{TCF} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-Chloro-1,1-dioxo-benzothiadiazine} + \text{Byproducts}

Optimization Note:

  • Temperature control (60–70°C) minimizes side reactions like over-chlorination.

  • Yield improvements (up to 78%) are achieved by using a 1:1.2 molar ratio of sulfonamide to TCF.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage at position 3 of the benzothiadiazine core is introduced via nucleophilic aromatic substitution (SNAr).

Thiol Displacement of Chlorine

3-Chloro-1,1-dioxo-benzothiadiazine reacts with potassium thioacetate in dimethylformamide (DMF) at 80°C for 6 hours, forming 3-acetylthio-1,1-dioxo-benzothiadiazine . Subsequent hydrolysis with aqueous NaOH removes the acetyl protecting group, yielding the free thiol intermediate.

3-Cl-Benzothiadiazine+KSCOCH3DMF3-SCOCH3-BenzothiadiazineNaOH3-SH-Benzothiadiazine\text{3-Cl-Benzothiadiazine} + \text{KSCOCH}3 \xrightarrow{\text{DMF}} \text{3-SCOCH}3\text{-Benzothiadiazine} \xrightarrow{\text{NaOH}} \text{3-SH-Benzothiadiazine}

Critical Parameters:

  • Excess thioacetate (1.5 equiv) ensures complete displacement.

  • Hydrolysis at pH 10–11 prevents oxidation of the thiol to disulfide.

Acetamide Sidechain Coupling

The N-(4-methoxyphenyl)acetamide moiety is introduced via a two-step process: (1) preparation of the acetamide derivative and (2) coupling to the benzothiadiazine-thiol.

Synthesis of N-(4-Methoxyphenyl)Acetamide

4-Methoxyaniline is acetylated using acetic anhydride in glacial acetic acid at 50°C for 2 hours, yielding N-(4-methoxyphenyl)acetamide with >90% purity.

4-MeO-C6H4NH2+(CH3CO)2OAcOH4-MeO-C6H4NHCOCH3+CH3COOH\text{4-MeO-C}6\text{H}4\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AcOH}} \text{4-MeO-C}6\text{H}4\text{NHCOCH}3 + \text{CH}_3\text{COOH}

Thiol-Acetamide Coupling

The free thiol from Step 2 reacts with N-(4-methoxyphenyl)chloroacetamide in the presence of K₂CO₃ in acetonitrile at 60°C. This SN2 reaction forms the critical C-S bond.

3-SH-Benzothiadiazine+ClCH2CONH-(4-MeOPh)K2CO3Target Compound+KCl+H2O\text{3-SH-Benzothiadiazine} + \text{ClCH}2\text{CONH-(4-MeOPh)} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl} + \text{H}2\text{O}

Yield Enhancement Strategies:

  • Use of 1.2 equiv chloroacetamide and 2.0 equiv K₂CO₃ maximizes conversion (85–90%).

  • Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Typical Yields:

  • Recrystallization: 70–75%

  • Column Chromatography: 80–85%

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃).

  • LC-MS : m/z 404.1 [M+H]⁺ (calculated for C₁₇H₁₇N₃O₄S₂: 403.4).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Benzothiadiazine FormationTCF, Et₃N, CH₂Cl₂, 60°C7895
Sulfanyl IntroductionKSCOCH₃, DMF, 80°C8290
Acetamide CouplingK₂CO₃, CH₃CN, 60°C8598

Challenges and Mitigation Strategies

  • Thiol Oxidation :

    • Use of N₂ atmosphere during thiol handling prevents disulfide formation.

  • Byproduct Formation in Cyclocondensation :

    • TCF purity >98% reduces chlorinated impurities.

  • Low Coupling Efficiency :

    • Microwave-assisted synthesis (100°C, 15 min) improves reaction rate and yield.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replacement of TCF with phosgene equivalents (e.g., diphosgene) reduces expenses.

  • Solvent Recovery : DMF and acetonitrile are distilled and reused, lowering environmental impact.

Emerging Methodologies

Recent advances include flow chemistry for continuous benzothiadiazine synthesis, reducing reaction times from hours to minutes. Enzymatic coupling using lipase catalysts is also explored for greener acetamide bond formation .

Q & A

Q. How can multi-step syntheses be optimized to reduce side products?

  • Methodological Answer : Use flow chemistry for precise control of reaction parameters. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) minimizes carryover impurities .

Q. What advanced techniques confirm the compound’s 3D conformation in solid-state studies?

  • Methodological Answer : Single-crystal X-ray diffraction provides atomic-resolution data. For example, a related acetamide derivative crystallized in the monoclinic space group P2₁/c with hydrogen-bonding networks critical for stability .

Q. Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer : Formulate with cyclodextrins or PEG-based micelles. Confirm solubility enhancement via dynamic light scattering (DLS) and in vitro release assays .

Q. What strategies identify metabolic liabilities in preclinical development?

  • Methodological Answer : Perform hepatic microsome assays (human/rat) to detect oxidative metabolites. Use high-resolution MS (e.g., Q-TOF) for structural elucidation .

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Methodological Answer : Test combinations with standard drugs (e.g., doxorubicin for cancer) using Chou-Talalay synergy analysis . Calculate combination indices (CI <1 indicates synergy) .

Q. Tables for Reference

Q. Table 2. Key Synthetic Parameters

StepReactionConditionsYield (%)
Sulfanyl couplingNucleophilic substitutionDMF, K₂CO₃, 70°C65–78
Amide formationSchotten-BaumannTHF, 0°C82–90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.